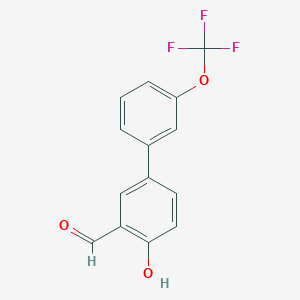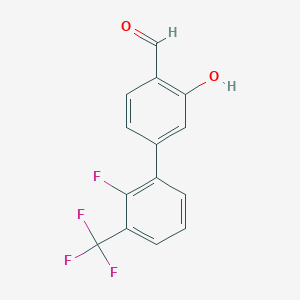
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95%
Übersicht
Beschreibung
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% (2F3MOP) is a synthetic compound with a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in organic solvents, such as ethanol and acetone, and has a melting point of around 95°C. 2F3MOP has been used in the synthesis of various compounds, such as 1,2,4-triazolo[1,5-a]pyridine and 1,2,4-triazolo[1,5-a]pyrimidine, as well as in the preparation of a variety of organic materials, such as polymers, copolymers and nanomaterials. In addition, 2F3MOP has been used in the development of new drugs and in the study of enzyme structure and function.
Wissenschaftliche Forschungsanwendungen
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% has a variety of applications in scientific research. It has been used in the development of new drugs, such as anti-cancer agents, and in the study of enzyme structure and function. In addition, 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% has been used in the synthesis of various compounds, such as 1,2,4-triazolo[1,5-a]pyridine and 1,2,4-triazolo[1,5-a]pyrimidine, as well as in the preparation of a variety of organic materials, such as polymers, copolymer and nanomaterials.
Wirkmechanismus
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells. By inhibiting AChE, 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% increases the amount of acetylcholine in the brain, which can have a variety of effects, including improved memory and learning.
Biochemical and Physiological Effects
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve memory and learning, as well as to reduce anxiety and depression. In addition, 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to reduce the risk of stroke, heart attack, and other cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized in the laboratory. In addition, it is soluble in organic solvents and has a relatively low melting point. However, there are some limitations to its use in laboratory experiments. It is not stable in aqueous solutions and is easily hydrolyzed, and it can be toxic in large doses.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95%. These include further investigations into its biochemical and physiological effects, as well as its potential use in the development of new drugs and in the study of enzyme structure and function. In addition, further research could be done to explore its potential use in the synthesis of various compounds, such as 1,2,4-triazolo[1,5-a]pyridine and 1,2,4-triazolo[1,5-a]pyrimidine, as well as in the preparation of a variety of organic materials. Finally, further research could be done to explore the potential use of 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% in the treatment of various diseases, such as cancer, Alzheimer’s, and Parkinson’s.
Synthesemethoden
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% is synthesized by a process known as Friedel-Crafts acylation. This involves the reaction of a phenol with an acid chloride, such as trifluoroacetic acid chloride, in the presence of a Lewis acid, such as aluminum chloride. The reaction produces a phenol with an acyl group attached, which is then reacted with a base, such as potassium hydroxide, to form 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95%.
Eigenschaften
IUPAC Name |
2-hydroxy-5-[3-(trifluoromethoxy)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-12-3-1-2-9(7-12)10-4-5-13(19)11(6-10)8-18/h1-8,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDZZOUMUADSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685333 | |
| Record name | 4-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol | |
CAS RN |
1111129-39-5 | |
| Record name | 4-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378874.png)


![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378881.png)

